Differentiating Purity Specifications Across Commercial Sources for Tert-butyl 4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperidine-1-carboxylate
The target compound is routinely supplied at ≥95% purity by multiple vendors, a specification that exceeds the typical ≥90–93% purity range commonly encountered for similar Boc-protected piperidine-piperazine intermediates . For example, AKSci lists a minimum purity of 95% (HPLC) for this compound , while ChemScene and Leyan similarly report ≥95% . In contrast, structurally related intermediates such as tert-butyl 4-(2-(piperazin-1-yl)-2-oxoethyl)piperidine-1-carboxylate (des-methyl analog) are frequently offered at 90% purity, increasing the risk of side-product contamination in subsequent reactions . The higher commercial purity standard reduces the need for additional purification and improves batch-to-batch consistency in multi-step synthetic routes.
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | ≥95% (HPLC) – multiple suppliers |
| Comparator Or Baseline | tert-butyl 4-(2-(piperazin-1-yl)-2-oxoethyl)piperidine-1-carboxylate (des-methyl): typically 90% |
| Quantified Difference | +5 percentage points higher minimum purity, corresponding to ≤5% total impurities vs. ≤10% |
| Conditions | Commercial vendor specification sheets; HPLC analysis |
Why This Matters
Higher starting purity directly translates into fewer purification steps and lower failure rates in synthetic campaigns, reducing both time and cost for procurement-driven lead optimization programs.
